N-Acetyl-D-norleucine

Overview

Description

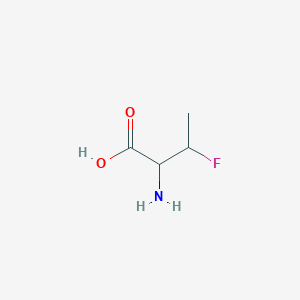

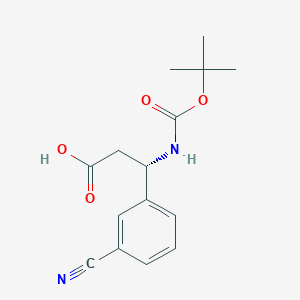

“N-Acetyl-D-norleucine” is a type of N-acyl-amino acid . It is an N-acetyl derivative of D-norleucine, a structure that lacks one carbon atom . The molecular formula of N-Acetyl-D-norleucine is C8H15NO3 .

Molecular Structure Analysis

The molecular weight of N-Acetyl-D-norleucine is 173.21 g/mol . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 66 Ų .

Physical And Chemical Properties Analysis

N-Acetyl-D-norleucine has a density of 1.1±0.1 g/cm³, a boiling point of 378.3±25.0 °C at 760 mmHg, and a flash point of 182.6±23.2 °C . It has a molar refractivity of 44.3±0.3 cm³ and a molar volume of 161.5±3.0 cm³ .

Scientific Research Applications

HIV-1 Protease Inhibition

N-Acetyl-D-norleucine has been studied in the context of HIV-1 protease inhibition. Miller et al. (1989) found that a peptide inhibitor containing N-Acetyl-D-norleucine showed significant interactions with HIV-1 protease, leading to substantial conformational changes in the enzyme, which could be a basis for developing new antiviral therapies (Miller et al., 1989).

Amino Acid Profiling in Biological Samples

Adams (1974) described a method for determining amino acid profiles in various biological samples, including protein hydrolysates and tissue extracts, using N-Acetyl-D-norleucine as an internal standard. This method, based on gas chromatography, highlighted the utility of N-Acetyl-D-norleucine in biochemical analysis (Adams, 1974).

Biosynthesis and Antitumor Activity

Kawai et al. (2021) investigated the biosynthesis of alazopeptin, a tripeptide containing 6-diazo-5-oxo-L-norleucine, which exhibits antitumor activity. They revealed the enzymes involved in this biosynthesis and established heterologous production of N-acetyl-DON in Streptomyces albus, contributing to our understanding of antitumor agents (Kawai et al., 2021).

Biomarker Research in Diabetes

Min et al. (2015) identified N-Acetyl-D-norleucine as a potential biomarker in diabetes research. They developed a method to measure N-Acetyl-D-norleucine in human hair, which could serve as a non-invasive biosample for diabetes diagnosis (Min et al., 2015).

Optical Resolution in Chemistry

Shiraiwa et al. (1991) explored the optical resolution of N-Acetyl-DL-norleucine by replacing crystallization. Their work contributes to the field of stereoisomer separation, which is crucial in pharmaceutical and chemical research (Shiraiwa et al., 1991).

Protein Synthesis Error Measurement

Bogosian (2001) discussed the importance of detecting errors in protein synthesis, especially for research and commercial production of proteins. In this context, norleucine (including its derivatives like N-Acetyl-D-norleucine) plays a role in error measurement, aiding in the production of high-quality proteins (Bogosian, 2001).

Biosynthesis in Microorganisms

Kisumi et al. (1976) investigated the biosynthesis of norleucine in Serratia marcescens, contributing to our understanding of amino acid production in microorganisms, which has implications for both industrial production and basic biochemical research (Kisumi et al., 1976).

Mechanism of Action

Target of Action

N-Acetyl-D-norleucine primarily targets the monocarboxylate transporter type 1 (MCT1) . MCT1 is a membrane transporter that is ubiquitously expressed in tissues, making it well-suited for the uptake and distribution of N-acetyl-L-leucine .

Mode of Action

The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and MCT1 . This switch allows N-acetyl-L-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The primary biochemical pathway affected by N-acetyl-D-norleucine is the leucine-mediated signaling pathway, particularly the mammalian target of rapamycin (mTOR) pathway . By bypassing LAT1, N-acetyl-L-leucine can activate the mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival .

Pharmacokinetics

The pharmacokinetics of N-acetyl-D-norleucine are influenced by its interaction with MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for the uptake and distribution of N-acetyl-L-leucine . Moreover, the enantiomers of N-acetyl-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of N-acetyl-D-norleucine’s action is the activation of the mTOR pathway, leading to enhanced cell growth, proliferation, and survival . This makes N-acetyl-L-leucine a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Action Environment

N-Acetyl-D-norleucine is a white solid that can dissolve in water and organic solvents . It is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions . These properties suggest that the compound’s action, efficacy, and stability can be influenced by the pH of its environment .

properties

IUPAC Name |

(2R)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031698 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-norleucine | |

CAS RN |

54896-21-8 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)